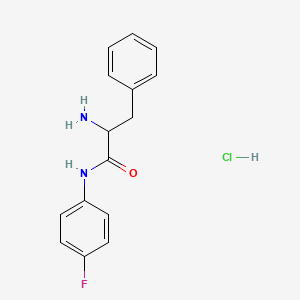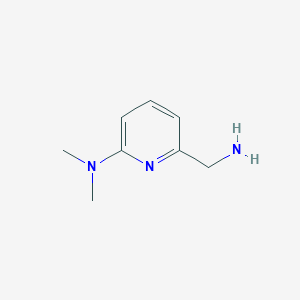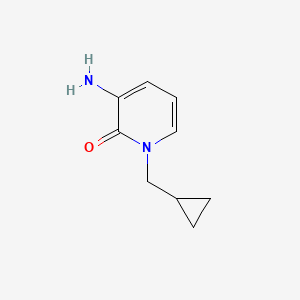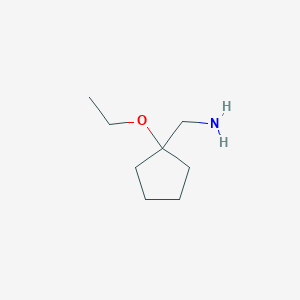
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride (2-ANF-3-PHP-HCl) is a novel compound with potential applications in scientific research. It is a small molecule with a molecular weight of 325.8 g/mol and a melting point of 126-127 °C. Its structure consists of an amide group, an aromatic ring, and a phenyl group. It is synthesized from readily available starting materials and can be used for a variety of applications.
Aplicaciones Científicas De Investigación
Discovery and Drug Development
The compound has been studied within the context of designing selective and orally efficacious inhibitors for kinase superfamily members, notably in cancer research. One study discovered a closely related compound, demonstrating significant tumor stasis in human gastric carcinoma models, highlighting the potential of such compounds in cancer therapy (Schroeder et al., 2009).
Pharmacokinetic Properties
Research on similar derivatives, aimed at understanding their physico-chemical properties, has led to the development of potential β1-adrenergic receptor antagonists. These findings are crucial for new drug development, as they provide insights into the pharmacokinetic properties necessary for effective drug design (Tengler et al., 2013).
Immunomodulation
Studies on 2-substituted aminopropanediols, which share structural similarities, have explored their immunosuppressive activities. These compounds were evaluated for their potential in organ transplantation, indicating the broader therapeutic applications of such molecules (Kiuchi et al., 2000).
Molecular Recognition and Transport
Research into self-assembled aggregates of related fluoroalkylated compounds has shown selective recognition and transport abilities for hydrophilic amino and N,N-dimethylamino compounds. This suggests applications in drug delivery systems and molecular separation technologies (Sawada et al., 2000).
Antimicrobial Properties
A study on thiourea derivatives, which include fluorophenyl groups, demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation. This research indicates the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propiedades
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSUGMPAWFCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)





![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)


